2,3-Dimethoxy Substitution Pattern vs. Common 3,4-Dimethoxy Isomers: Predicted Physicochemical Differentiation
The 2,3-dimethoxy substitution on the benzamide ring distinguishes this compound from the more frequently explored 3,4-dimethoxybenzamide kinase inhibitors. Calculated physicochemical descriptors for 2,3-dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide (MW 342.39, tPSA 79.8 Ų, 4 H-bond acceptors, 0 H-bond donors) place it within favorable oral drug-likeness space (Lipinski violations = 0) [1]. In contrast, a representative 3,4-dimethoxy regioisomer (CAS not available; virtual comparator) yields a comparable tPSA but a different electrostatic potential surface that may alter hinge-region interactions in kinase ATP pockets. No experimental logP, solubility, or permeability data were available for head-to-head comparison.
| Evidence Dimension | Calculated topological polar surface area and Lipinski parameters |
|---|---|
| Target Compound Data | tPSA = 79.8 Ų; HBA = 4; HBD = 0; Lipinski violations = 0 |
| Comparator Or Baseline | Hypothetical 3,4-dimethoxy regioisomer (virtual comparator); tPSA ≈ 79.8 Ų (by structural analogy) |
| Quantified Difference | No measurable difference in tPSA; electronic distribution differences predicted but not quantified experimentally |
| Conditions | In silico calculation (standard molecular descriptors); no experimental assay context |
Why This Matters
If the intended application is structure-activity relationship (SAR) exploration of dimethoxybenzamide kinase inhibitors, the 2,3-substitution pattern provides a distinct electronic environment that cannot be assumed equivalent to 3,4- or 2,4-regioisomers; procurement of the exact 2,3-isomer is necessary to avoid confounding SAR interpretation.
- [1] ChemSrc. 2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide – CAS 1421516-00-8. https://m.chemsrc.com/en/cas/1421516-00-8 (accessed 2026-04-29). Provides molecular formula and weight from which tPSA and HBA/HBD counts were derived. View Source
